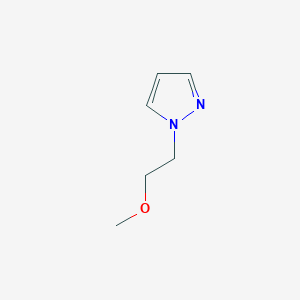![molecular formula C15H12ClNO5 B3051094 Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate CAS No. 30937-85-0](/img/structure/B3051094.png)
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate
Vue d'ensemble
Description
“Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate” is an organic compound. It is an ester with the chemical formula C15H12ClNO5 . It is a derivative of benzene, which is a common aromatic compound .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate” includes a benzene ring, a nitro group (NO2), a chloro group (Cl), and a methyl ester group (COOCH3) . The structure can be represented as C6H5−C(=O)−O−CH3 .Applications De Recherche Scientifique
Chemosensor Development
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate has been studied for its applications in developing chemosensors. A study by Ma et al. (2013) reported novel anion sensors utilizing this compound. These sensors demonstrated significant colorimetric and spectroscopic changes in response to fluoride ions, showcasing its potential in environmental and chemical sensing applications (Ma et al., 2013).
Molecular Structure Analysis
Research has also focused on the molecular structures of similar compounds. Li et al. (2005) conducted studies analyzing the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including derivatives of methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate. These studies provide valuable insights into the molecular characteristics and potential applications in biochemical fields (Li et al., 2005).
Synthesis of New Monomers
Further, the compound has been utilized in the synthesis of new monomers. Deming et al. (2015) reported on the synthesis of AB monomers for modified polybenzoxazole, using similar compounds as intermediates. This suggests its use in advanced materials science and polymer chemistry (Deming et al., 2015).
Liquid Crystal Research
Additionally, studies on liquid crystals have involved similar compounds. Takenaka and Teshima (1994) investigated the effects of substituents on the mesomorphic properties of liquid crystals, including compounds structurally related to methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate. This research is significant in the field of liquid crystal displays and advanced optical materials (Takenaka & Teshima, 1994).
Photostabilizer Research
The compound has also been studied as a potential photostabilizer. Soltermann et al. (1995) explored the role of phenolic-type stabilizers, including derivatives of methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate, in generating and quenching singlet molecular oxygen. This research has implications for material stability and preservation in the presence of light (Soltermann et al., 1995).
Propriétés
IUPAC Name |
methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-15(18)11-4-2-10(3-5-11)9-22-14-7-6-12(17(19)20)8-13(14)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNHVTPCVGPQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302499 | |
| Record name | methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
CAS RN |
30937-85-0 | |
| Record name | NSC151658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)







